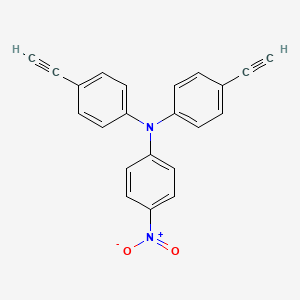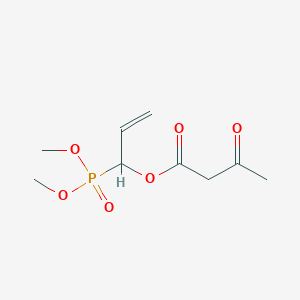![molecular formula C12H7ClN4O B12525956 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine CAS No. 869589-21-9](/img/structure/B12525956.png)
3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a chloro group and a naphthalen-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine typically involves the reaction of 3-chloro-1,2,4,5-tetrazine with naphthalen-1-ol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalen-1-yloxy group can be oxidized to form quinone derivatives.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or tetrahydrotetrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3 or NaH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted tetrazine derivatives with various functional groups.
Oxidation: Quinone derivatives of the naphthalen-1-yloxy group.
Reduction: Dihydrotetrazine or tetrahydrotetrazine derivatives.
科学的研究の応用
3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of tetrazine derivatives with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tetrazine ring can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in living systems.
類似化合物との比較
Similar Compounds
3-Chloro-1,2,4,5-tetrazine: Lacks the naphthalen-1-yloxy group, making it less versatile in terms of functionalization.
6-[(Naphthalen-1-yl)oxy]-1,2,4,5-tetrazine:
3-Chloro-6-[(phenyl)oxy]-1,2,4,5-tetrazine: Similar structure but with a phenyl group instead of a naphthalen-1-yloxy group, leading to different chemical and physical properties.
Uniqueness
3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine is unique due to the presence of both the chloro and naphthalen-1-yloxy groups, which provide a combination of reactivity and functionalization potential. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
869589-21-9 |
|---|---|
分子式 |
C12H7ClN4O |
分子量 |
258.66 g/mol |
IUPAC名 |
3-chloro-6-naphthalen-1-yloxy-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H7ClN4O/c13-11-14-16-12(17-15-11)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChIキー |
KSUVEYAMZMAVKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NN=C(N=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


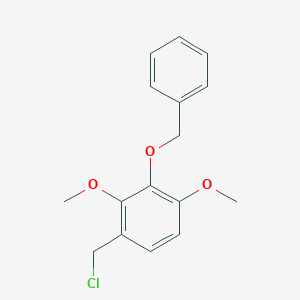
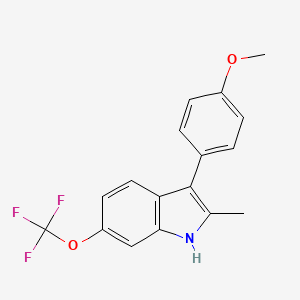
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
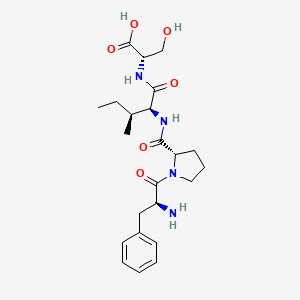
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)

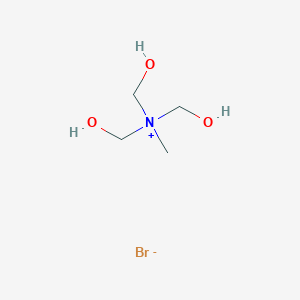
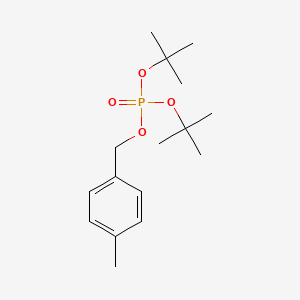
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
